3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Chemical Structure and Functional Motifs The compound 3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine features a pyrazolo[1,5-a]pyrimidine core, a bicyclic heteroaromatic system known for its pharmacological versatility. Key substituents include:
- Position 3: A chlorine atom, enhancing electrophilicity and influencing binding interactions.
- Position 2: A piperazinyl carbonyl group with a 4-fluorophenyl moiety, contributing to receptor affinity and metabolic stability.
- Position 7: A trifluoromethyl (CF₃) group, improving lipophilicity and resistance to oxidative metabolism .
The compound’s structural complexity suggests multi-step synthesis involving:
Formation of the pyrazolo[1,5-a]pyrimidine core.
Sequential functionalization via halogenation, nucleophilic substitution, and coupling reactions.
Its design leverages fluorine atoms (in CF₃ and 4-fluorophenyl groups) to optimize pharmacokinetics, a strategy validated in kinase inhibitors and CNS-targeting agents .
Properties
IUPAC Name |
[3-chloro-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF4N5O2/c23-18-19(21(33)31-9-7-30(8-10-31)14-5-3-13(24)4-6-14)29-32-17(22(25,26)27)12-15(28-20(18)32)16-2-1-11-34-16/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJQOBWWEVDWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NN4C(=CC(=NC4=C3Cl)C5=CC=CO5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties. The presence of various functional groups, such as the trifluoromethyl and fluorophenyl moieties, may enhance its biological activity by improving lipophilicity and receptor binding affinity.
Structural Formula
Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, Mannich bases derived from piperazine structures have shown cytotoxic effects against various cancer cell lines, including cervical (HeLa), liver (HepG2), and lung (A549) cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Evaluation
In a comparative study, Mannich bases with a piperazine scaffold demonstrated IC50 values significantly lower than standard chemotherapeutic agents. For example:
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| Mannich Base A | HeLa | 1.5 |
| Mannich Base B | HepG2 | 2.0 |
| Reference Drug | HeLa | 3.0 |
These results indicate that modifications to the piperazine ring can enhance cytotoxicity against cancer cells .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Similar derivatives have been evaluated for their efficacy against bacterial strains like Staphylococcus aureus , with varying degrees of success. The introduction of fluorinated groups is often linked to increased antibacterial activity due to enhanced membrane permeability.
Research Findings
- Fluoroaryl Compounds : A study on fluoroaryl derivatives indicated that compounds with multiple halogen substitutions exhibited stronger antibacterial effects compared to their non-fluorinated counterparts .
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological applications. Piperazine derivatives are known to interact with various neurotransmitter systems, including serotonin and dopamine receptors.
Behavioral Studies
Research involving piperazine derivatives has shown promise in treating anxiety and depression, providing a basis for further exploration of this compound in neuropharmacology.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substitution Patterns : Variations in the fluorine and chlorine substituents can significantly affect receptor binding and efficacy.
- Functional Groups : The presence of carbonyl and furan groups enhances interaction with biological targets.
Summary Table of SAR Insights
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increased lipophilicity |
| Fluorophenyl | Enhanced receptor affinity |
| Piperazine Ring | Neurotransmitter modulation |
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives
Key Observations :
- Position 2 : Piperazine derivatives (e.g., 4-fluorophenyl or pyridin-2-yl) enhance receptor binding compared to simpler groups (methyl, carbonyl chloride). The target compound’s 4-fluorophenyl-piperazine may confer selectivity for serotonin or dopamine receptors .
- Position 7 : CF₃ is a common substituent, but its combination with 2-furyl (target) vs. 4-fluorophenyl () may alter metabolic stability and target affinity .
Critical Insights :
- The target compound’s 2-furyl group may reduce cytotoxicity compared to chlorophenyl analogs () while maintaining efficacy .
- Piperazine derivatives (target vs. ) show varied selectivity: 4-fluorophenyl-piperazine (target) vs. pyridin-2-yl-piperazine () could shift activity from CNS to kinase targets .
- Trifluoromethyl at Position 7 is a conserved feature across antitrypanosomal and kinase-inhibiting analogs, suggesting its critical role in stabilizing π-π stacking or hydrophobic interactions .
Research Findings and Implications
Structural-Activity Relationships (SAR)
- Chlorine at Position 3 : Present only in the target compound, this substituent may enhance electrophilicity for covalent binding or stabilize resonance structures .
- Piperazine vs. Methyl at Position 2 : Piperazine-containing analogs (target, ) exhibit broader pharmacological profiles than methyl-substituted derivatives (), likely due to improved receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
